molecular formula C17H22N2O3 B2463677 N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 433239-66-8

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide

Cat. No. B2463677
M. Wt: 302.374
InChI Key: IPDGVVXSIVFGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHEE is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH by CHEE leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the reaction of 2-methoxyaniline with cyclohex-2-en-1-one to form N-(2-cyclohexen-1-yl)aniline, which is then reacted with ethyl chloroformate to form N-[2-(cyclohexen-1-yl)ethyl]aniline. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form N-[2-(cyclohexen-1-yl)ethyl]oxamide, which is finally reacted with 2-methoxyphenylamine to form the target compound.

Starting Materials
2-methoxyaniline, cyclohex-2-en-1-one, ethyl chloroformate, oxalyl chloride, dimethylformamide, 2-methoxyphenylamine

Reaction
2-methoxyaniline is reacted with cyclohex-2-en-1-one in the presence of a Lewis acid catalyst to form N-(2-cyclohexen-1-yl)aniline., N-(2-cyclohexen-1-yl)aniline is reacted with ethyl chloroformate in the presence of a base to form N-[2-(cyclohexen-1-yl)ethyl]aniline., N-[2-(cyclohexen-1-yl)ethyl]aniline is reacted with oxalyl chloride and dimethylformamide to form N-[2-(cyclohexen-1-yl)ethyl]oxamide., N-[2-(cyclohexen-1-yl)ethyl]oxamide is reacted with 2-methoxyphenylamine in the presence of a base to form N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide.

Mechanism Of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide involves the inhibition of FAAH, an enzyme that is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a crucial role in the regulation of a range of physiological processes. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.

Biochemical And Physiological Effects

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has limitations as well. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide. One area of interest is the potential applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide in the treatment of neurodegenerative diseases. N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of more effective treatments for pain, inflammation, and anxiety disorders. Finally, further research is needed to elucidate the long-term effects of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide and its potential applications in the treatment of chronic diseases.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a range of physiological processes, including pain, inflammation, and appetite. Inhibition of FAAH by N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological and biochemical effects.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDGVVXSIVFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.